molecular formula C21H22N2O B2577348 8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline CAS No. 921575-44-2

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B2577348
CAS No.: 921575-44-2
M. Wt: 318.42
InChI Key: XKLYZHVXYYYVEC-UHFFFAOYSA-N
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Description

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structure and potential biological activity.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline core with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the quinoline core, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The pyrrolidinyl group may enhance its binding affinity to specific targets, while the quinoline core can interact with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.

    2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

    Pyrrolidinylquinoline Derivatives: Explored for their potential as antimalarial and anticancer agents.

Uniqueness

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is unique due to the presence of both the 2-methylbenzyl and pyrrolidinyl groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. This unique structure allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

8-[(2-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-16-7-2-3-8-18(16)15-24-19-10-6-9-17-11-12-20(22-21(17)19)23-13-4-5-14-23/h2-3,6-12H,4-5,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLYZHVXYYYVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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